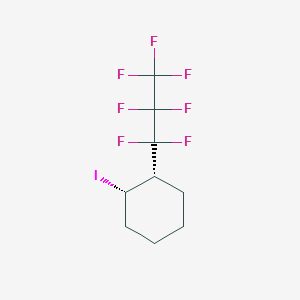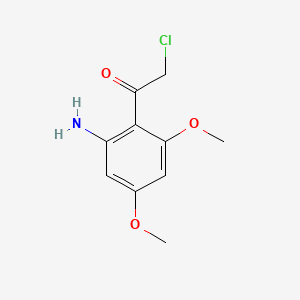
8-(3-Octyl-2-oxiranyl)-1-octanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxiraneoctanol,3-octyl- is an organic compound with the molecular formula C18H36O2. It is a type of oxirane, which is a three-membered cyclic ether. This compound is notable for its unique structure, which includes an oxirane ring attached to an octanol chain. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiraneoctanol,3-octyl- typically involves the reaction of an olefinic hydrocarbon with an epoxidizing agent. One common method is the epoxidation of octene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of 2-Oxiraneoctanol,3-octyl- can be achieved through the oxo process, which involves the hydroformylation of heptene followed by epoxidation. This method utilizes a cobalt or rhodium catalyst to facilitate the addition of a formyl group to the olefin, forming an aldehyde intermediate. The aldehyde is then reduced to the corresponding alcohol, which is subsequently epoxidized to yield the desired oxirane compound .
Chemical Reactions Analysis
Types of Reactions
2-Oxiraneoctanol,3-octyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Oxiranes: Produced via nucleophilic substitution reactions.
Scientific Research Applications
2-Oxiraneoctanol,3-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, plasticizers, and stabilizers for polymers
Mechanism of Action
The mechanism of action of 2-Oxiraneoctanol,3-octyl- involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical processes, where the oxirane ring acts as an electrophile, facilitating the formation of new bonds and the synthesis of diverse chemical products .
Comparison with Similar Compounds
Similar Compounds
Oxiraneoctanoic acid, 3-octyl-, cis-: Similar in structure but contains a carboxylic acid group instead of an alcohol group.
Octisalate: An ester of salicylic acid and 2-ethylhexanol, used in sunscreens.
Uniqueness
2-Oxiraneoctanol,3-octyl- is unique due to its combination of an oxirane ring and a long alkyl chain, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications, where its reactivity can be harnessed for the production of various chemical products.
Properties
CAS No. |
4482-22-8 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
8-(3-octyloxiran-2-yl)octan-1-ol |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3 |
InChI Key |
FAEAERQPRQJZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)












![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)
